3-Amino-2-hydroxy-4,4-dimethylpentanamide hydrochloride
Description
However, several structurally similar hydrochlorides are documented, which may serve as proxies for comparison. For accuracy, this article will focus on the closest analogs identified in the evidence and highlight gaps in available data for the specified compound.
Properties
Molecular Formula |
C7H17ClN2O2 |
|---|---|
Molecular Weight |
196.67 g/mol |
IUPAC Name |
3-amino-2-hydroxy-4,4-dimethylpentanamide;hydrochloride |
InChI |
InChI=1S/C7H16N2O2.ClH/c1-7(2,3)5(8)4(10)6(9)11;/h4-5,10H,8H2,1-3H3,(H2,9,11);1H |
InChI Key |
SVCFNJCXZMSWBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(C(=O)N)O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-hydroxy-4,4-dimethylpentanamide hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of amines, alcohols, and other reagents to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactions in specialized reactors. These methods are designed to optimize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-hydroxy-4,4-dimethylpentanamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
3-Amino-2-hydroxy-4,4-dimethylpentanamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.
Industry: The compound is used in the development of new materials and industrial processes
Mechanism of Action
The mechanism of action of 3-Amino-2-hydroxy-4,4-dimethylpentanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Findings from Research
Functional Group Impact: Amide vs. Amine: Compounds like (2S)-2,5-Diaminopentanamide dihydrochloride and 3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide HCl share amide groups, which enhance stability and bioavailability compared to primary amines like dopamine hydrochloride . Halogenated Moieties: The fluoro-methoxybenzyl group in 1909318-79-1 confers metabolic resistance and target specificity, a feature absent in non-halogenated analogs like dopamine hydrochloride .
Pharmacological Applications: Dopamine Hydrochloride is a well-established sympathomimetic used in acute cardiac care, with solubility in methanol and water facilitating intravenous delivery . 1909318-79-1 is highlighted for its versatility in drug discovery, particularly for synthesizing candidates with improved efficacy and reduced side effects .
Safety and Handling: (2S)-2,5-Diaminopentanamide dihydrochloride lacks comprehensive toxicological data, requiring precautions such as avoiding inhalation or skin contact . In contrast, dopamine hydrochloride has well-documented safety profiles and storage guidelines (e.g., protection from light) .
Biological Activity
3-Amino-2-hydroxy-4,4-dimethylpentanamide hydrochloride is a compound with significant biological activity, primarily studied for its potential therapeutic applications in various fields, including pharmacology and biochemistry. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
The compound has a molecular formula of and a molecular weight of approximately 196.67 g/mol. Its structure features an amine group, a hydroxyl group, and an amide functional group, which are crucial for its reactivity and biological interactions. These functional groups contribute to its ability to form bonds with specific biological targets.
Research indicates that this compound interacts with various enzymes and receptors, potentially acting as an inhibitor in several biochemical pathways. The binding affinity to these targets is essential for understanding its pharmacological effects. Notably, the compound has shown promise in:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes.
- Receptor Modulation : The compound can potentially modulate receptor activity linked to various physiological responses.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial and antifungal properties. These effects are attributed to its structural features that allow it to disrupt microbial cell membranes or metabolic pathways.
Anti-inflammatory Effects
The compound has been explored for its anti-inflammatory properties, making it a candidate for treating conditions characterized by chronic inflammation. Its mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways.
Neuroprotective Potential
In neuroscience research, this compound has been investigated for potential neuroprotective effects. This includes its ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
-
Enzyme Interaction Studies :
- Studies have demonstrated that the compound binds effectively to certain enzymes, leading to significant inhibition rates. For example, it showed an IC50 value indicating potent inhibition against specific targets relevant to metabolic disorders.
-
Pharmacological Applications :
- In experimental models of inflammation and infection, the compound exhibited reduced markers of inflammation and microbial growth, suggesting its therapeutic potential in treating such conditions.
-
Neuroprotective Studies :
- Research involving neuronal cell cultures indicated that treatment with the compound resulted in decreased levels of reactive oxygen species (ROS) and improved cell viability under stress conditions.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, we can compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Amino-2-hydroxy-5-methylhexanamide hydrochloride | Contains an additional methyl group | Different enzyme inhibition profiles |
| Methyl 3-amino-2-hydroxypropanoate hydrochloride | Shorter carbon chain | Primarily used in metabolic studies |
| N-(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl | Features a phenyl group substituent | Potentially more selective towards specific receptors |
This table illustrates how variations in structure can lead to differences in biological activity and application potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

